4-Chloro-2-nitrobenzoic acid

Übersicht

Beschreibung

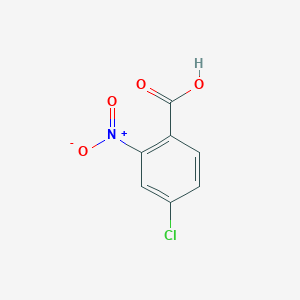

4-Chloro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a nitro group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Wirkmechanismus

Target of Action

It is known that nitrobenzoic acids can undergo reactions at the benzylic position, which suggests that they may interact with enzymes or other proteins that can facilitate such reactions .

Mode of Action

Nitro compounds, in general, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby affecting their function .

Biochemical Pathways

Nitro compounds can participate in a variety of chemical reactions, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given its potential to undergo various chemical reactions, it could potentially lead to modifications of target molecules, which could in turn affect cellular processes .

Biochemische Analyse

Molecular Mechanism

It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It’s possible that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chloro-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 4-chlorobenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the carboxylic acid group.

Another method involves the chlorination of 2-nitrobenzoic acid. This reaction can be carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-nitro-4-hydroxybenzoic acid.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

Substitution: Sodium hydroxide or other nucleophiles.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

Reduction: 4-Chloro-2-aminobenzoic acid.

Substitution: 2-Nitro-4-hydroxybenzoic acid.

Esterification: Various esters of this compound.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-nitrobenzoic acid has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of co-crystals and other materials with specific properties.

Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.

Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-nitrobenzoic acid: Similar structure but with different positions of the chlorine and nitro groups.

4-Nitrobenzoic acid: Lacks the chlorine substituent.

4-Chlorobenzoic acid: Lacks the nitro substituent.

Uniqueness

4-Chloro-2-nitrobenzoic acid is unique due to the presence of both chlorine and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it useful in specific synthetic applications and research studies. The electron-withdrawing nature of both substituents enhances the compound’s reactivity, allowing for a wide range of chemical transformations.

Biologische Aktivität

4-Chloro-2-nitrobenzoic acid (4C2NBA) is a chemical compound with significant biological activity, primarily studied for its toxicity, mutagenicity, and potential applications in pharmaceuticals. This article reviews the biological activity of 4C2NBA based on diverse research findings, including toxicokinetics, mutagenicity assessments, and its role in microbial degradation.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a nitro group (-NO₂) and a chloro group (-Cl) attached to a benzoic acid framework. Its chemical formula is .

Toxicokinetics

A study on the toxicokinetics of 4C2NBA in rats demonstrated rapid absorption and distribution throughout various tissues after oral or intravenous administration. Within 15 minutes of administration, the compound was detected in blood, liver, muscle, and adipose tissue. Notably, the kidneys and bladder exhibited higher concentrations due to excretion processes. More than 95% of the radioactivity was cleared from the body within one hour, indicating low bioaccumulation potential. The primary metabolic pathway involved the formation of sulfate conjugates, with approximately 70% of the dose excreted in urine as metabolites rather than the parent compound .

Mutagenicity and Carcinogenicity

Research indicates that 4C2NBA has mutagenic potential under specific conditions. In bacterial reverse mutation assays (Salmonella typhimurium strains), it showed positive results with metabolic activation but negative without it. This suggests that while it may not be inherently mutagenic, its metabolites can interact with DNA, leading to mutagenic effects . Furthermore, in vivo studies indicated no significant increase in micronucleated erythrocytes at high doses (2200 mg/kg), suggesting that acute exposure does not lead to immediate genotoxicity .

Systemic Toxicity

The systemic toxicity of 4C2NBA is largely attributed to its metabolites formed during nitro group reduction. These metabolites can generate reactive radical species capable of causing oxidative damage to biomolecules, including DNA. The potential for systemic toxicity is heightened by the formation of nitrenium ions through metabolic activation of hydroxylamine intermediates .

Microbial Degradation

Interestingly, certain bacterial strains have shown the ability to degrade 4C2NBA as a carbon source. For instance, Acinetobacter sp. RKJ12 can utilize 2-chloro-4-nitrobenzoic acid (a related compound) for growth, indicating a possible bioremediation application. The degradation pathway involves oxidative dechlorination followed by ring cleavage reactions leading to TCA cycle intermediates . This highlights a dual aspect of 4C2NBA: while it poses environmental and health risks, it can also be targeted for bioremediation strategies.

Case Study 1: Acute Toxicity Assessment

In a controlled study assessing acute toxicity in mice, no mortality was observed at high doses (2200 mg/kg). However, symptoms included reduced activity and uncoordinated movement. The absence of significant genotoxic effects at these doses suggests that while the compound is toxic at high levels, its acute risk might be manageable under controlled exposure .

Case Study 2: Environmental Persistence

Environmental studies have detected persistent concentrations of related compounds like 2-chloro-4-nitrobenzoic acid in groundwater across various regions. This raises concerns about long-term ecological impacts and necessitates further investigation into its degradation pathways and ecological risks .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Toxicokinetics | Rapid absorption; >95% clearance within 1 hour; low bioaccumulation |

| Mutagenicity | Positive with metabolic activation; negative without |

| Systemic Toxicity | Potential via reactive metabolites causing oxidative damage |

| Microbial Degradation | Utilized by Acinetobacter sp.; degradation pathway identified |

| Environmental Impact | Persistent in groundwater; potential ecological risks |

Eigenschaften

IUPAC Name |

4-chloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHIPDTWWVYVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211899 | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-88-2 | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4-Chloro-2-nitrobenzoic acid in crystallography?

A1: this compound frequently acts as a robust building block in the formation of co-crystals. This capability arises from its molecular structure, which facilitates hydrogen bonding with suitable partner molecules. [, , , , , , , ]

Q2: How does this compound interact with other molecules to form co-crystals?

A2: The molecule typically interacts through hydrogen bonds, utilizing its carboxylic acid group (O-H) as a hydrogen bond donor and its nitro group (NO2) as a hydrogen bond acceptor. This interaction is observed in various co-crystals formed with compounds like pyrazine, quinoline derivatives, phthalazine, and others. [, , , , , , , ]

Q3: Can you provide an example of a co-crystal formed with this compound and describe its structural features?

A3: One example is the co-crystal formed between this compound and pyrazine. The pyrazine molecule sits on an inversion center, and two molecules of this compound interact with one pyrazine molecule through O-H⋯N and C-H⋯O hydrogen bonds, forming a 2:1 unit. []

Q4: How does the position of the chlorine and nitro groups on the benzene ring affect co-crystal formation?

A4: Research has shown that changing the position of chlorine and nitro substituents on the benzene ring of benzoic acid can significantly impact the resulting co-crystal structure. This difference is observed when comparing co-crystals formed with isomers like 2-chloro-4-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid, and others. [, , , , , , ]

Q5: Has the crystal structure of this compound itself been determined?

A5: Yes, the crystal structure of this compound has been determined and reported. It crystallizes in the monoclinic system with the space group C2/c. []

Q6: What is the molecular formula and molecular weight of this compound?

A6: The molecular formula of this compound is C7H4ClNO4, and its molecular weight is 201.56 g/mol. []

Q7: Are there any studies on the spectroscopic properties of this compound?

A7: Yes, 35Cl Nuclear Quadrupole Resonance (NQR) studies have been conducted on this compound, providing insights into its electronic environment and molecular interactions. []

Q8: Has this compound been utilized in the synthesis of other compounds?

A8: Absolutely! Researchers have employed this compound as a starting material in the synthesis of various compounds, including 5-(2-Amino-4-chlorophenyl)tetrazole and 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One. These syntheses highlight its versatility as a chemical precursor. [, ]

Q9: Is there research on the growth and characterization of single crystals containing this compound?

A9: Yes, studies have investigated the growth and characterization of organic non-linear optical (NLO) single crystals utilizing this compound and 1,2,3-Benzotriazole. []

Q10: Are there studies examining the role of pKa in the crystal structures formed by this compound?

A10: Researchers have explored the influence of pKa on the crystal structures of six different compounds formed between 4-methylquinoline and various isomers of chloro- and nitro-substituted benzoic acids, including this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.